Albicanyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Albicanyl acetate is a natural product found in Cadlina luteomarginata, Dryopteris fragrans, and Bazzania japonica with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Albicanyl acetate can be synthesized through several methods, with total synthesis being a prominent approach. The synthesis typically involves the following key steps:

- Starting Material : The process often begins with optically active bicyclic diols, which are transformed through various reactions including cycloadditions and acetylation.

- Key Reactions : A notable method involves a highly diastereoselective intramolecular [3 + 2] cycloaddition reaction, leading to the formation of isoxazolines that are subsequently hydrolyzed and methylenated to yield this compound .

- Yield Efficiency : The total synthesis of this compound has been reported to achieve high overall yields (up to 77%) across multiple steps, indicating its viability for large-scale production .

Biological Activities

This compound exhibits a range of biological activities that make it of interest in pharmacology and agriculture:

- Antifeedant Properties : Research indicates that this compound acts as a potent fish antifeedant. This property suggests potential applications in aquaculture to manage pest species without harming non-target organisms .

- Phytotoxic Activity : Studies have demonstrated that extracts containing this compound exhibit phytotoxic effects, which could be harnessed for developing natural herbicides . This is particularly relevant given the growing demand for environmentally friendly agricultural practices.

Case Studies and Research Findings

Several studies have documented the isolation and characterization of this compound from various natural sources, contributing to its understanding and potential applications:

- Isolation from Warburgia ugandensis : A significant study reported the isolation of this compound from the bark of Warburgia ugandensis, a plant known for its diverse biological activities. The study provided detailed spectral data supporting the compound's structure and confirmed its bioactive properties .

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Warburgia ugandensis | Fish antifeedant |

| Phytotoxic |

- Spectroscopic Characterization : The characterization of this compound was achieved through various spectroscopic techniques (NMR), which confirmed its structure and provided insights into its functional groups .

Potential Applications in Agriculture and Medicine

Given its biological activities, this compound holds promise for several applications:

- Agricultural Use : Its antifeedant properties may lead to the development of natural pest control agents, reducing reliance on synthetic pesticides.

- Pharmaceutical Development : The compound's bioactivity opens avenues for further research into its potential therapeutic uses, particularly in developing treatments based on its phytotoxic effects or other biological mechanisms.

Eigenschaften

Molekularformel |

C17H28O2 |

|---|---|

Molekulargewicht |

264.4 g/mol |

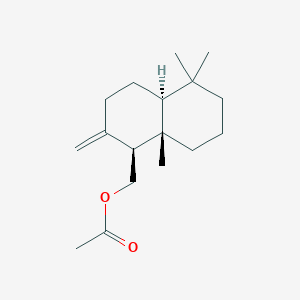

IUPAC-Name |

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C17H28O2/c1-12-7-8-15-16(3,4)9-6-10-17(15,5)14(12)11-19-13(2)18/h14-15H,1,6-11H2,2-5H3/t14-,15-,17+/m0/s1 |

InChI-Schlüssel |

GQKPZEYFVCLAHT-YQQAZPJKSA-N |

Isomerische SMILES |

CC(=O)OC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |

Kanonische SMILES |

CC(=O)OCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonyme |

albicanyl acetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.